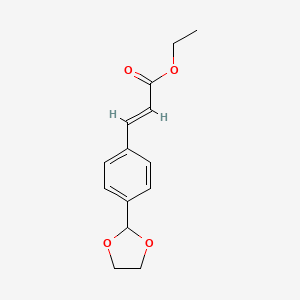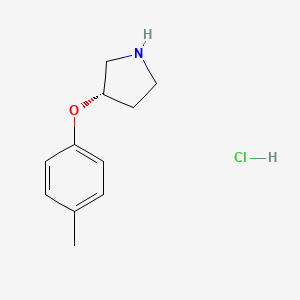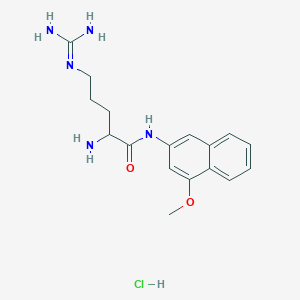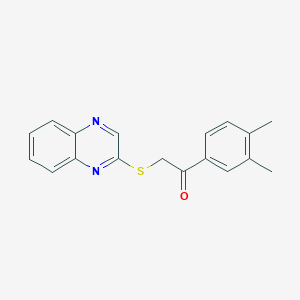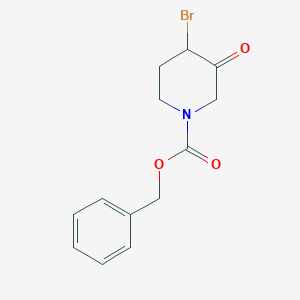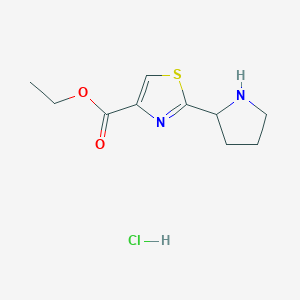![molecular formula C13H20Cl2N2 B15123694 Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride](/img/structure/B15123694.png)
Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride is a chemical compound with the molecular formula C13H18N2.2ClH and a molecular weight of 275.22 . This compound is known for its unique bicyclic structure, which includes a benzyl group and an azabicycloheptane framework. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the azabicycloheptane core.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.1]heptane derivatives: These compounds share the same bicyclic core but differ in the substituents attached to the core.
Benzylamine derivatives: Compounds with a benzyl group attached to an amine.
Uniqueness
Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride is unique due to its specific combination of a benzyl group and an azabicycloheptane core, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C13H20Cl2N2 |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
(1S,5R)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c14-13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;;/h1-5,11-13H,6-9,14H2;2*1H/t11-,12+,13?;; |
InChI Key |
UQMQUZPOTOAGBD-NUSLWUIESA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C2N)CC3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
C1C2CN(CC1C2N)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B15123621.png)
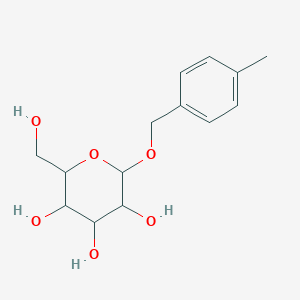
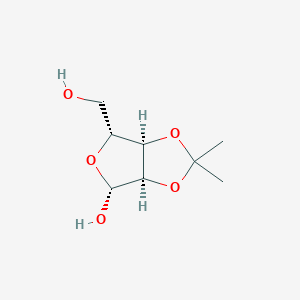
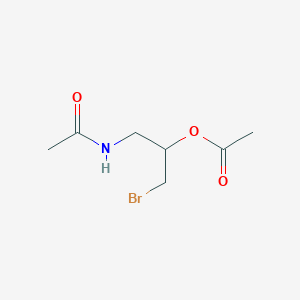
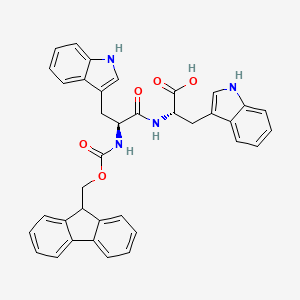
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B15123640.png)
